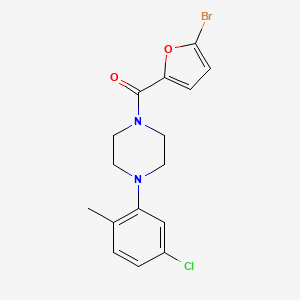
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MMPI or Ro 31-8220, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of isoxazolecarboxamides, which are known to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders.
作用機序
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide works by inhibiting the activity of PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its dysregulation has been implicated in cancer progression and resistance to therapy. By inhibiting PKC activity, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, thus inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the prevention of thrombotic disorders. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its specificity for PKC inhibition. Unlike other PKC inhibitors, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide does not inhibit other kinases, making it a more selective and specific inhibitor. However, one of the limitations of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its poor solubility, which can make it difficult to administer in vivo. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide also has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide research. One area of interest is in the development of more potent and selective PKC inhibitors. Another area of interest is in the development of novel drug delivery systems for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, such as liposomes or nanoparticles, to improve its solubility and bioavailability. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may also have potential applications in the treatment of other diseases, such as diabetes and neurological disorders, which are also associated with dysregulated PKC activity. Overall, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine.
合成法
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine. Another method involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine.
科学的研究の応用
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in cancer treatment. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(14-6-4-3-5-7-14)18(21)16-12-17(23-19-16)13-8-10-15(22-2)11-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRVPALEIFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)


![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)